3,4-Dihydro-1H-2-benzothiopyran-1-one
Description
Structure
3D Structure
Properties
CAS No. |
25606-96-6 |
|---|---|
Molecular Formula |
C9H8OS |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
3,4-dihydroisothiochromen-1-one |
InChI |
InChI=1S/C9H8OS/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2 |
InChI Key |
XCSKMKLNIBUVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydro 1h 2 Benzothiopyran 1 One and Analogous Structures
Intramolecular Cyclization Strategies for Benzothiopyranone Ring Formation
Intramolecular cyclization represents a powerful and direct approach to the benzothiopyranone core. These methods typically involve the formation of a key carbon-sulfur or carbon-carbon bond in a precursor that already contains the necessary aromatic and side-chain components.
Cyclization of ortho-Substituted Precursors (e.g., nucleophilic addition or substitution in o-substituted α-(trifluoromethyl)styrenes)
The intramolecular cyclization of ortho-substituted styrenes is a viable route for the formation of six-membered heterocyclic rings. In the context of benzothiopyranone synthesis, this would typically involve a precursor bearing a thiol or a protected thiol group at the ortho position of a styrene (B11656) derivative. The presence of an electron-withdrawing group, such as a trifluoromethyl group (CF3), on the styrene moiety can activate the double bond towards nucleophilic attack.
While specific examples detailing the direct synthesis of 3,4-dihydro-1H-2-benzothiopyran-1-one from o-substituted α-(trifluoromethyl)styrenes are not extensively documented in readily available literature, the underlying principle of intramolecular nucleophilic addition is a well-established synthetic strategy. The reaction would likely proceed via the attack of the ortho-thiolate onto the activated double bond of the styrene, followed by a subsequent cyclization and lactonization step. The reactivity of α-(trifluoromethyl)styrenes in nucleophilic additions has been explored, demonstrating their potential as precursors in such cyclization reactions.
Alkali Metal Amide-Mediated Cyclizations (e.g., Lithium Diisopropylamide (LDA)-mediated cyclization of o-(methylsulfonyl)styrenes for 1,1-dioxides)
A notable example of intramolecular cyclization to form a related benzothiopyran scaffold is the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA). This method has been efficiently applied to the synthesis of 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides. mdpi.com In this approach, α-substituted o-(methylsulfonyl)styrenes are treated with LDA, leading to cyclization. mdpi.com
The precursor, an α-substituted o-(methylsulfonyl)styrene, can be prepared from the corresponding α-substituted o-bromostyrene in a two-step sequence. mdpi.com The LDA facilitates the deprotonation at the α-position to the sulfonyl group, creating a carbanion that then attacks the vinyl group in an intramolecular fashion to form the six-membered ring. Subsequent aqueous workup yields the 4-monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides. mdpi.com Furthermore, the introduction of an electrophile before the aqueous workup allows for the synthesis of 4,4-disubstituted derivatives. mdpi.com
Table 1: LDA-Mediated Cyclization of o-(Methylsulfonyl)styrenes
| Precursor | Product | Yield (%) | Reference |
| α-Substituted o-(methylsulfonyl)styrene | 4-Monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide | Not specified | mdpi.com |
| α-Substituted o-(methylsulfonyl)styrene (with electrophile addition) | 4,4-Disubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide | Not specified | mdpi.com |
Acid-Catalyzed Cyclocondensation Approaches (e.g., Lewis acid or Brønsted acid catalyzed cyclizations)
Acid-catalyzed cyclization provides another important avenue for the synthesis of benzothiopyranones. Both Lewis acids and Brønsted acids can be employed to promote the intramolecular cyclization of suitable precursors. A tandem alkylation-cyclic acylation process promoted by superelectrophilic activation in a superacid like trifluoromethanesulfonic acid has been utilized to synthesize 2- and 3-(trifluoromethyl)thiochroman-4-ones. ijrar.org This reaction involves the Friedel-Crafts alkylation of benzenethiols followed by an intramolecular cyclization. ijrar.org
Lewis acids such as bismuth(III) triflate (Bi(OTf)3) have been shown to be effective catalysts for the intermolecular Friedel-Crafts acylation reaction of 3-methyl-4-(4´-chlorophenyl)thiobutanoic acid to efficiently synthesize thiochroman-4-ones. ijrar.org While this is an intermolecular example, it highlights the utility of Lewis acids in promoting the key acylation step that can be adapted to an intramolecular strategy.
Brønsted acids can also catalyze the cyclization of β-arylthiopropanoic acids to yield 1-thiochroman-4-ones, often assisted by microwave irradiation to achieve quantitative yields. ijrar.org
Table 2: Acid-Catalyzed Cyclization Approaches to Benzothiopyranone Analogues
| Precursor | Catalyst/Conditions | Product | Reference |
| Benzenethiol and 2- or 3-(trifluoromethyl)acrylic acid | Trifluoromethanesulfonic acid (superacid), microwave | 2- or 3-(Trifluoromethyl)thiochroman-4-one | ijrar.org |
| 3-Methyl-4-(4´-chlorophenyl)thiobutanoic acid | Bi(OTf)3 (Lewis acid) | Thiochroman-4-one (B147511) derivative | ijrar.org |
| β-Arylthiopropanoic acid | Brønsted acid, microwave irradiation | 1-Thiochroman-4-one | ijrar.org |
Intermolecular Coupling and Condensation Reactions for Scaffold Construction
Intermolecular strategies involve the assembly of the benzothiopyranone ring from two or more simpler molecules. These methods often rely on well-known reactions such as Michael additions and condensation reactions to build the core structure.
Reactions of Thiophenols with Unsaturated Aldehydes or Ketones
The reaction between thiophenols and α,β-unsaturated carbonyl compounds is a common method for constructing the benzothiopyran scaffold. This approach typically proceeds through an initial Michael addition of the thiophenol to the unsaturated system, followed by an intramolecular cyclization.
For instance, an iodine-catalyzed cyclocondensation of cinnamaldehyde (B126680) with thiophenol has been reported to yield trans-2-phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran with high diastereoselectivity and in excellent yield. ijrar.org Similarly, the iodine-catalyzed reaction of thiophenol with cinnamylidene-acetophenones produces cis-2-(aroylmethyl)-4-phenylthiochromans. ijrar.org
Furthermore, a one-pot reaction of thiophenols with allylic alcohols, catalyzed by the strong Brønsted acid triflic acid, can be used to construct multisubstituted benzothiopyran derivatives under metal-free conditions. ijrar.org
Table 3: Intermolecular Reactions of Thiophenols
| Thiophenol Derivative | Unsaturated Partner | Catalyst/Conditions | Product | Reference |
| Thiophenol | Cinnamaldehyde | Iodine | trans-2-Phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran | ijrar.org |
| Thiophenol | Cinnamylidene-acetophenone | Iodine | cis-2-(Aroylmethyl)-4-phenylthiochroman | ijrar.org |
| Thiophenols | Allylic alcohol | Triflic acid | Multisubstituted benzothiopyran | ijrar.org |
Condensation-Cyclization Processes Utilizing Thiosalicylate Derivatives
Thiosalicylic acid and its derivatives are valuable precursors for the synthesis of benzothiopyranones. These compounds contain both the aromatic ring with a thiol group and a carboxylic acid (or its derivative) in the ortho position, pre-organized for cyclization.
A documented synthesis of benzothiopyran derivatives starts from thiosalicylic acid. ijrar.org The specific details of the condensation partner were not provided in the abstract, but this approach likely involves the reaction of the thiosalicylate with a component that provides the remaining two carbons of the thiopyranone ring, followed by cyclization. For example, reaction with a suitable α,β-unsaturated acid or ester could lead to the desired product after an initial Michael addition followed by an intramolecular acylation.
Derivatization from Pre-existing Benzothiopyran Skeletons
One major strategy for generating diversity within the this compound family is the chemical modification of closely related, pre-formed heterocyclic systems. This approach leverages established synthetic routes to key intermediates like dihydro-2H-1-benzothiopyran-4-ones and thiocoumarins, which then serve as versatile platforms for further functionalization.
Dihydro-2H-1-benzothiopyran-4-ones, commonly known as thiochroman-4-ones, are versatile precursors for a range of benzothiopyran derivatives. These compounds can be synthesized through methods such as the microwave-assisted cyclization of β-arylthiopropanoic acids or the intermolecular Friedel-Crafts acylation of substituted thiobutanoic acids catalyzed by Lewis acids.
Once formed, the thiochroman-4-one skeleton can be functionalized to introduce various substituents. For instance, debenzylation of S-benzyl precursors followed by oxidation can yield 3-(methylsulfinyl)-2,3-dihydro-4H-benzothiopyran-4-ones as a mixture of diastereoisomers. Subsequent refluxing of this mixture in benzene (B151609) can lead to the elimination of methanesulfenic acid, forming thioflavones, which are related benzothiopyranone structures. This highlights how the core dihydro-2H-1-benzothiopyran-4-one structure can be manipulated at the C3 position to build more complex derivatives.
Thiocoumarins, particularly 4-hydroxythiocoumarin, serve as excellent starting materials for creating derivatives of the benzothiopyranone scaffold. The reactivity of the 4-hydroxythiocoumarin system allows for modifications at several positions.
Michael additions can be performed at the C3 position of the 4-hydroxythiocoumarin scaffold. Furthermore, reactions with amines in the presence of triethylorthoformate lead to the synthesis of 3-aminomethylenethiochroman-2,4-diones. It is also possible to introduce indolyl substituents at the C3 position, leading to 3-indolyl-substituted 3,4-dihydrothiocoumarins by reacting thiocoumarin-3-carboxylic acid with 2-methylindole.
A highly efficient protocol has been developed for accessing 2-amino-4H-benzothiopyran-4-ones via a conjugate addition-elimination process. nih.gov In this base-free method, a sulfinyl group at the C2 position of a benzothiopyranone acts as an optimal leaving group, allowing for the direct formation of a C-N bond with various aliphatic and aromatic amines. nih.gov This reaction proceeds in good to excellent yields and is scalable, demonstrating a practical route to N-substituted benzothiopyranone derivatives. nih.gov
Table 1: Selected Reactions for the Derivatization of Benzothiopyran Skeletons
| Starting Material | Reagents/Conditions | Product Type |
|---|---|---|
| Dihydro-2H-1-benzothiopyran-4-one precursor | 1. Debenzylation, 2. Oxidation, 3. Reflux in Benzene | Thioflavone |
| 4-Hydroxythiocoumarin | Amines, Triethylorthoformate | 3-Aminomethylenethiochroman-2,4-dione |
| Thiocoumarin-3-carboxylic acid | 2-Methylindole, 1,4-Dioxane, 120 °C | 3-Indolyl-substituted 3,4-dihydrothiocoumarin |
| 2-Ethylsulfinyl-4H-benzothiopyran-4-one | Various amines, Reflux in isopropanol | 2-Amino-4H-benzothiopyran-4-one nih.gov |
Stereoselective and Asymmetric Synthesis Approaches to Chiral this compound Derivatives
The development of synthetic routes to enantiomerically pure chiral compounds is a central goal in modern organic chemistry. For this compound derivatives, where the C3 or C4 position can be a stereocenter, asymmetric synthesis is crucial for accessing specific stereoisomers. While direct asymmetric synthesis of the parent this compound is not extensively documented, methodologies developed for analogous structures provide a clear blueprint for potential strategies.
A highly relevant approach is the asymmetric synthesis of 3-aryl-3,4-dihydroisocoumarins, the oxygen-containing analogues of the target structure. researchgate.net In one reported method, an o-tolyloxazoline is lithiated and reacted with various aromatic aldehydes in the presence of an external chiral ligand, (S)-2-(pyrrolidinomethyl)pyrrolidine. researchgate.net This reaction proceeds via an enantioselective aldol-type condensation to furnish the desired 3-aryl-3,4-dihydroisocoumarins with moderate to good enantiomeric excess (ee), typically in the range of 60-70%. researchgate.net This strategy demonstrates the feasibility of using chiral ligands to control the stereochemical outcome of the cyclization precursor's formation.
Table 2: Enantiomeric Excess in the Asymmetric Synthesis of 3-Aryl-3,4-dihydroisocoumarins
| Aldehyde | Product | Enantiomeric Excess (ee %) |
|---|---|---|
| Benzaldehyde | 3-Phenyl-3,4-dihydroisocoumarin | 70 |
| p-Tolualdehyde | 3-(p-Tolyl)-3,4-dihydroisocoumarin | 68 |
| p-Anisaldehyde | 3-(p-Methoxyphenyl)-3,4-dihydroisocoumarin | 60 |
| p-Chlorobenzaldehyde | 3-(p-Chlorophenyl)-3,4-dihydroisocoumarin | 66 |
Data derived from an analogous synthesis of isocoumarins, demonstrating a potential strategy for thioisocoumarins. researchgate.net
Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of various heterocyclic scaffolds. An organocatalytic enantioselective formal thio [3+3] cycloaddition has been successfully implemented to create chiral 3,4-dihydro-2H-thiopyran scaffolds with two adjacent stereocenters. nih.gov This cascade reaction, involving a Michael-aldol condensation sequence, utilizes chiral secondary amines as catalysts to achieve high regio- and enantioselectivity. nih.gov The principles of this methodology, which effectively construct a chiral six-membered sulfur-containing ring, could be adapted for the synthesis of chiral this compound derivatives from appropriate acyclic precursors.
Chemical Reactivity and Transformations of the 3,4 Dihydro 1h 2 Benzothiopyran 1 One Core
Reactions at the Carbonyl Group
The carbonyl group at position 1 is a key site for nucleophilic attack, similar to other lactones and esters. Its reactivity is influenced by the adjacent sulfur atom and the fused aromatic ring.
Nucleophilic Addition Reactions
The carbonyl carbon of 3,4-Dihydro-1H-2-benzothiopyran-1-one is electrophilic and susceptible to attack by various nucleophiles. While simple addition is less common, these reactions typically proceed through a nucleophilic acyl substitution mechanism, leading to the opening of the thiolactone ring.
Strong carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the carbonyl group. This initially forms a tetrahedral intermediate which can then collapse. Depending on the reaction conditions and the nature of the nucleophile, this can lead to a variety of products. For instance, reaction with two equivalents of a Grignard reagent could potentially lead to the formation of a tertiary alcohol after ring opening and subsequent reaction with the newly formed ketone.
Reduction and Oxidation Processes
The carbonyl group can be selectively reduced to an alcohol. The choice of reducing agent is crucial for the outcome of the reaction.
Reduction : The thiolactone can be reduced to the corresponding diol, 2-(2-hydroxyethyl)benzyl alcohol. This transformation requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is effective for reducing esters and lactones to diols and is therefore suitable for this conversion. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally used for the reduction of aldehydes and ketones and is typically less effective for reducing esters or thiolactones under standard conditions. libretexts.orgcommonorganicchemistry.com
| Reagent | Product | Reaction Type |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 2-(2-hydroxyethyl)benzyl alcohol | Reduction |
| Sodium borohydride (NaBH₄) | Slow or no reaction | Reduction |
Oxidation : The oxidation of the carbonyl group itself is not a typical transformation for this class of compounds.
Transformations Involving the Sulfur Heteroatom
The sulfur atom in the heterocyclic ring is a site of significant reactivity, particularly towards oxidation. Ring-opening and expansion reactions also originate from transformations involving the sulfur atom and the thiolactone linkage.
Oxidation to Sulfoxides and Sulfones (e.g., 1,1-dioxides)
The sulfur atom in the this compound ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net These oxidations significantly alter the electronic properties and steric profile of the molecule. The oxidation of the thiophene (B33073) sulfur transforms its electron-donating character into an electron-accepting sulfonyl group. mdpi.com
Oxidation to Sulfoxide : Treatment with one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures yields this compound 2-oxide. organic-chemistry.org
Oxidation to Sulfone : The use of excess oxidizing agent or stronger reaction conditions leads to the formation of the sulfone, this compound 2,2-dioxide. organic-chemistry.orgresearchgate.net
| Reagent | Product | Oxidation State of Sulfur |
|---|---|---|
| m-CPBA (1 equiv.) | This compound 2-oxide | +4 |
| H₂O₂ (excess) | This compound 2,2-dioxide | +6 |
Ring-Opening and Ring-Expansion Reactions
The thiolactone ring is susceptible to cleavage by nucleophiles, a reaction that is fundamental to its chemistry. acs.orgacs.org
Ring-Opening : The ester-like linkage can be cleaved by nucleophilic attack on the carbonyl carbon.
Hydrolysis : In the presence of a base, such as sodium hydroxide, the ring undergoes hydrolysis to form the sodium salt of 2-(2-mercaptoethyl)benzoic acid. Acidification then yields the free acid.
Aminolysis : Reaction with amines leads to the formation of the corresponding amides, 2-(2-mercaptoethyl)benzamides.
Ring-Expansion : While less common, ring-expansion reactions could potentially be achieved through specific multi-step synthetic sequences, though no direct examples for this specific molecule are readily available in the literature.
Electrophilic and Nucleophilic Substitutions on the Aromatic Moiety
The benzene (B151609) ring of the this compound core can undergo substitution reactions, with the regiochemical outcome being directed by the existing heterocyclic substituent.
Nitration : Reaction with a mixture of nitric acid and sulfuric acid is expected to yield 6-nitro-3,4-dihydro-1H-2-benzothiopyran-1-one. masterorganicchemistry.com
Halogenation : Bromination, for example with bromine in the presence of a Lewis acid, would likely produce 6-bromo-3,4-dihydro-1H-2-benzothiopyran-1-one.
| Reaction | Reagents | Major Product | Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-nitro-3,4-dihydro-1H-2-benzothiopyran-1-one | para |
| Bromination | Br₂, FeBr₃ | 6-bromo-3,4-dihydro-1H-2-benzothiopyran-1-one | para |
Nucleophilic Substitution : Nucleophilic aromatic substitution on the benzene ring is generally not favored unless there are strong electron-withdrawing groups present to activate the ring. The unsubstituted this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.
Reactions of the Saturated Carbon Chain within the Thiopyran Ring
The saturated C3 and C4 positions of the this compound ring represent potential sites for functionalization, which could lead to a diverse array of substituted derivatives. While direct C-H functionalization at these positions for this specific compound is not extensively documented in readily available literature, the reactivity of analogous heterocyclic systems provides insight into potential synthetic strategies.
Modern synthetic methods, such as organophotoredox-catalyzed reactions, have enabled the direct Csp³–H alkylation of similar scaffolds like 3,4-dihydroquinoxalin-2-ones. In these cases, N-(acyloxy)phthalimides are used as alkyl radical precursors under mild, visible-light-induced conditions, demonstrating broad functional group tolerance. This approach suggests a potential pathway for introducing alkyl groups at the C3 or C4 positions of the benzothiopyranone core, should a suitable hydrogen atom abstraction protocol be developed.
Furthermore, strategies for the synthesis of C3,C4-disubstituted indole (B1671886) scaffolds using palladium/norbornene cooperative catalysis highlight advanced methods for functionalizing saturated rings fused to aromatic systems. Such cascade processes, involving ortho-amination and ipso-Heck cyclization, demonstrate the possibility of constructing complex fused systems by forming bonds at positions analogous to C3 and C4. While this is a synthetic route to a fused system rather than a direct functionalization of a pre-existing core, it underscores the chemical accessibility of these positions in related heterocyclic structures.
Rearrangement Reactions (e.g., thermal and catalyzed Claisen rearrangements in related systems)
Sigmatropic rearrangements, particularly the ias.ac.inias.ac.in-sigmatropic Claisen rearrangement, are powerful tools for carbon-carbon bond formation. While the classic Claisen rearrangement involves allyl vinyl ethers, the principle extends to heteroatom analogs, including the thio-Claisen rearrangement for sulfur-containing compounds. wikipedia.orgchem-station.com This reaction typically proceeds through a concerted, pericyclic mechanism involving a cyclic transition state, often favoring a chair-like conformation to minimize steric hindrance. chem-station.comnrochemistry.com
The thio-Claisen rearrangement serves as an effective method for synthesizing complex sulfur-containing heterocycles. Research on related systems, such as the rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene, demonstrates the utility of this reaction. In this example, a thermal ias.ac.inias.ac.in sigmatropic rearrangement leads to the regioselective formation of 2H-thiopyrano[3,2-c]coumarins. semanticscholar.org The reaction proceeds through an initial cyclization, and if the resulting product contains another suitable moiety, a second rearrangement can be induced. semanticscholar.org For these subsequent rearrangements, which may require higher activation energy, catalysts such as anhydrous aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can be employed to facilitate the transformation under milder conditions and improve yields. semanticscholar.org
The general mechanism for a catalyzed thio-Claisen rearrangement in a related system is detailed in the table below.
| Step | Description | Catalyst/Conditions |
| 1 | Formation of a complex between the ether oxygen and a Lewis acid catalyst (e.g., BF₃). | BF₃·OEt₂ |
| 2 | The complex undergoes a ias.ac.inias.ac.in sigmatropic shift via a charge-delocalized transition state. | Thermal or Catalyzed |
| 3 | The intermediate undergoes tautomerization and proton exchange to form a phenol. | - |
| 4 | A final 6-endo-trig cyclization occurs to yield the final heterocyclic product. | - |
| Data derived from studies on related thiophene systems. semanticscholar.org |
This methodology highlights a potential pathway for rearranging substituted this compound derivatives that bear appropriate allyl thioether functionalities.
Photochemical Transformations (e.g., photoisomerization studies on related isothiocoumarins)
The photochemical behavior of isothiocoumarins and their derivatives reveals pathways to unique molecular architectures through dimerization, cycloaddition, and isomerization reactions. Irradiation of these compounds can lead to the formation of complex polycyclic structures.
Studies on fused isothiocoumarin systems, such as 4H,7H-benzo[1,2-c:4,3-c′]dithiin-4,7-dione, show that irradiation (λ > 390 nm) in acetonitrile (B52724) leads to selective dimerization, affording a cis-cisoid-cis dimer. rsc.org In the presence of an alkene like 2,3-dimethylbut-2-ene, these systems can undergo photocycloaddition. This reaction proceeds via chemoselective addition of the alkene to the C-C double bond of the thiinone ring, yielding diastereomeric monocycloadducts. rsc.org
The outcomes of these photochemical reactions are highly dependent on the reaction conditions, as summarized in the table below.
| Reactant System | Conditions | Product(s) |
| Symmetric Fused Isothiocoumarin | Irradiation (λ > 390 nm) in acetonitrile | Two-fold cis-cisoid-cis dimer rsc.org |
| Asymmetric Fused Isothiocoumarin | Irradiation (λ > 390 nm) in acetonitrile | Mixture of cis-cisoid-cis dimers rsc.org |
| Symmetric Fused Isothiocoumarin | Irradiation in benzene with 2,3-dimethylbut-2-ene | Diastereomeric monocycloadducts rsc.org |
| Asymmetric Fused Isothiocoumarin | Irradiation in benzene with tetrachloroethene | Selective monocycloadduct rsc.org |
While these examples are of fully unsaturated isothiocoumarin systems, they provide a basis for predicting the potential photochemical reactivity of the 3,4-dihydro core. The presence of the unsaturated aromatic ring and the thioester moiety suggests that photochemical transformations could be a viable route for creating more complex molecules from the this compound scaffold. For instance, the oxygen analogs, 3,4-epoxy-3,4-dihydro-2H-1-benzopyrans, are known to undergo photoisomerization to 3-chromanones in acetone, suggesting that similar skeletal rearrangements could be possible for the sulfur-containing counterparts under specific conditions.
Spectroscopic and Structural Characterization of 3,4 Dihydro 1h 2 Benzothiopyran 1 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the assembly of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy of 3,4-Dihydro-1H-2-benzothiopyran-1-one reveals distinct signals corresponding to the different types of protons within the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between δ 7.2 and 8.1 ppm. The specific chemical shifts and coupling patterns of these protons can provide information about the substitution pattern on the aromatic ring.
The two methylene (B1212753) groups in the heterocyclic ring give rise to signals in the aliphatic region. The protons of the C4 methylene group (adjacent to the benzene ring) and the C3 methylene group (adjacent to the sulfur atom) would be expected to show complex splitting patterns due to spin-spin coupling with each other.
A representative set of ¹H NMR data is presented below:
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic-H | 7.25 - 8.05 | Multiplet |
| CH₂ (Position 3) | 3.85 | Singlet |
| CH₂ (Position 4) | 3.21 | Singlet |
Note: The actual appearance of the spectrum can be influenced by the solvent used and the specific spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C1) is characteristically found far downfield, typically in the range of δ 160-170 ppm. The aromatic carbons resonate in the δ 125-140 ppm region. The two aliphatic methylene carbons (C3 and C4) appear in the upfield region of the spectrum.
A typical set of ¹³C NMR chemical shifts is as follows:
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (C1) | 164.8 |
| Aromatic C (quaternary) | 137.9 |
| Aromatic CH | 133.8 |
| Aromatic C (quaternary) | 130.6 |
| Aromatic CH | 129.0 |
| Aromatic CH | 128.2 |
| Aromatic CH | 127.3 |
| CH₂ (Position 3) | 37.0 |
| CH₂ (Position 4) | 28.1 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives
While there is limited specific data in the literature for fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be an essential tool for their characterization. The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shifts are very responsive to the local electronic environment.
For a hypothetical fluorinated derivative, the ¹⁹F NMR spectrum would show signals whose chemical shifts would be indicative of the fluorine atom's position on the molecule (aromatic or aliphatic). Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide valuable information for confirming the structure. The magnitude of these coupling constants is often dependent on the number of bonds separating the coupled nuclei.
Two-Dimensional NMR Techniques (e.g., HMBC, HMQC)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between different parts of a molecule.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to determine one-bond correlations between protons and the carbons they are directly attached to. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the C3 and C4 protons to the signals of their respective carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For instance, an HMBC spectrum could show correlations from the C4 protons to the aromatic carbons and the C1 carbonyl carbon, confirming the fusion of the heterocyclic and aromatic rings.
Vibrational Spectroscopy (Infrared (IR) Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).
Key characteristic IR absorption bands include:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O (Thiolactone) | Stretch | ~1680 | Strong |
| Aromatic C-H | Stretch | ~3060 | Medium |
| Aliphatic C-H | Stretch | ~2930 | Medium |
| Aromatic C=C | Stretch | ~1600, ~1480 | Medium-Weak |
The precise position of the carbonyl stretch provides clues about the ring strain and electronic environment of the thiolactone group. The presence of bands in the aromatic C-H and C=C stretching regions confirms the benzene ring, while the aliphatic C-H stretches are indicative of the methylene groups in the heterocyclic ring.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (molecular formula C₉H₈OS), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight (approximately 164 g/mol ).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For C₉H₈OS, the calculated exact mass is 164.0323, and an HRMS measurement would be expected to be very close to this value.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In the this compound system, the primary chromophores are the fused benzene ring and the carbonyl group (C=O) of the cyclic thioester moiety.
The electronic absorption spectrum of these systems is expected to be dominated by two main types of electronic transitions: π → π* and n → π*.
π → π Transitions:* The aromatic benzene ring contains a conjugated system of π-electrons. These electrons can be excited to higher energy π* orbitals, typically resulting in strong absorption bands in the ultraviolet region.
n → π Transitions:* The carbonyl group possesses non-bonding electrons (n-electrons) on the oxygen atom. These can be promoted to an antibonding π* orbital. These n → π* transitions are typically weaker in intensity compared to π → π* transitions and occur at longer wavelengths. For simple ketones, this absorption often appears in the 270–300 nm range. masterorganicchemistry.com
X-ray Crystallography for Solid-State Structural Determination
The analysis confirmed the absolute configuration and provided precise metric parameters for the molecule. The crystallographic data for this derivative illustrates the type of detailed structural information that can be obtained for this class of compounds.
Below is a summary of the crystallographic data obtained for this specific derivative.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₃₀ClN₃O₉ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| α (°) | 90 |
| β (°) | 93.1580(10) |
| γ (°) | 90 |
| Volume (ų) | 2787.65(9) |
| Z | 4 |
This data provides a foundational understanding of the solid-state conformation and packing of molecules within the this compound system.
Computational Chemistry and Theoretical Studies of 3,4 Dihydro 1h 2 Benzothiopyran 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of 3,4-Dihydro-1H-2-benzothiopyran-1-one would be invaluable for predicting its electronic structure and reactivity. Key parameters that could be calculated include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents.
A hypothetical data table summarizing the kind of results a DFT study might yield is presented below.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule |
Note: The values in this table are purely illustrative and are not based on actual calculations.
Ab Initio Methods for High-Accuracy Calculations
For situations requiring even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of energies and molecular properties. Such calculations would be particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are especially important.
Molecular Dynamics Simulations and Conformational Analysis
The non-planar, saturated heterocyclic ring of this compound suggests the possibility of multiple low-energy conformations. Molecular Dynamics (MD) simulations could provide a detailed picture of the compound's dynamic behavior and conformational landscape. An MD simulation would involve:
System Setup: Placing the molecule in a simulated environment, often a box of solvent molecules like water, to mimic solution-phase behavior.
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.
Trajectory Analysis: Analyzing the resulting trajectory to identify stable conformations, the transitions between them, and the flexibility of different parts of the molecule.
This analysis could reveal the preferred puckering of the thiopyranone ring and the orientation of the carbonyl group, which are crucial for understanding its interactions with biological targets or other molecules.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, the following spectroscopic parameters could be calculated:
NMR Spectra: Calculation of 1H and 13C chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions can be invaluable for assigning peaks in experimental NMR spectra.
Infrared (IR) Spectra: Calculation of vibrational frequencies and their corresponding intensities. This would allow for the theoretical assignment of absorption bands in an experimental IR spectrum, for instance, identifying the characteristic stretching frequency of the carbonyl group.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insight into the molecule's chromophores.
A hypothetical comparison of experimental and calculated spectroscopic data is shown below.
| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Calculated Value |
| 13C NMR (C=O) | 195 ppm | 193 ppm |
| IR (C=O stretch) | 1680 cm-1 | 1685 cm-1 |
| UV-Vis (λmax) | 280 nm | 275 nm |
Note: The values in this table are purely illustrative and are not based on actual measurements or calculations.
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical methods are instrumental in mapping out the pathways of chemical reactions. For this compound, computational studies could elucidate the mechanisms of various potential reactions, such as:
Nucleophilic addition to the carbonyl group: Identifying the transition state and calculating the activation energy for the reaction with a nucleophile.
Reactions at the α-carbon: Investigating the acidity of the α-protons and the mechanism of enolate formation.
Ring-opening reactions: Exploring the energetic feasibility of reactions that involve the cleavage of the heterocyclic ring.
By locating the transition state structures and calculating the energy barriers for different reaction pathways, researchers can gain a deeper understanding of the compound's reactivity and predict the most likely products of a given reaction.
Quantitative Structure-Property Relationship (QSPR) Studies
While no QSPR studies specifically focusing on non-prohibited properties of this compound have been identified, this approach holds potential for future research. QSPR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. For a series of derivatives of this compound, a QSPR study could be developed to predict properties such as solubility, chromatographic retention times, or other non-biological physical properties based on calculated molecular descriptors.
Future Research Directions and Emerging Trends in 3,4 Dihydro 1h 2 Benzothiopyran 1 One Chemistry
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly becoming a cornerstone of modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and utilizing renewable resources. researchgate.net The synthesis of 3,4-dihydro-1H-2-benzothiopyran-1-one and its derivatives is an area ripe for the application of these principles.
Future research will likely focus on several key areas of green synthesis:
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a major goal. acs.org Research into aqueous-phase reactions or solvent-free conditions for the cyclization steps in benzothiopyranone synthesis could significantly improve the environmental profile of the process.
Catalyst Development: The use of heterogeneous catalysts, which can be easily recovered and reused, is a central tenet of green chemistry. Efforts may be directed towards developing solid-supported acid or base catalysts for the key cyclization reactions, replacing homogeneous catalysts that are often difficult to separate from the reaction mixture. ijrar.org Biocatalysis, using enzymes to perform specific transformations, also presents a highly sustainable and selective alternative.
Energy Efficiency: Exploring energy-efficient activation methods such as microwave irradiation or mechanochemistry can lead to shorter reaction times and reduced energy consumption compared to conventional heating. ijrar.org Microwave-assisted synthesis, for example, has been shown to accelerate the cyclisation of β-arylthiopropanoic acids to form related thiochroman-4-ones in quantitative yields. ijrar.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. One-pot, multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are highly atom-economical and efficient. amt.uk Developing MCRs for the construction of the this compound scaffold would be a significant step forward in sustainable synthesis.
| Green Chemistry Principle | Application in Benzothiopyranone Synthesis | Potential Benefit |
| Use of Alternative Solvents | Reactions in water, ionic liquids, or solvent-free conditions. | Reduced use of volatile, toxic organic solvents. |
| Catalysis | Development of reusable heterogeneous or biocatalysts. | Easier product purification, reduced catalyst waste. |
| Energy Efficiency | Microwave-assisted or mechanochemical synthesis. | Shorter reaction times, lower energy consumption. |
| Atom Economy | Design of one-pot, multicomponent reactions (MCRs). | Higher efficiency, reduced waste generation. |
Exploration of Underexplored Reactivity Pathways and Catalytic Transformations
The this compound structure contains a thiolactone moiety, a functional group with a rich and versatile reactivity profile that remains to be fully exploited. rsc.orgrsc.org Thiolactones are more susceptible to nucleophilic ring-opening than their lactone (oxygen-containing) counterparts, behaving exclusively as acylating agents. core.ac.uknih.gov This inherent reactivity provides a platform for numerous chemical transformations.
Future investigations are expected to explore:
Nucleophilic Ring-Opening Cascades: The aminolysis (ring-opening with an amine) of the thiolactone ring generates a free thiol group in situ. This nucleophilic thiol can then participate in subsequent reactions, such as Michael additions or thiol-ene conjugations, all within a single pot. rsc.orgacs.org This cascade approach allows for the rapid construction of complex molecules and functional polymers from simple benzothiopyranone precursors.
Asymmetric Catalysis: The development of catalytic enantioselective methods to introduce chirality into the benzothiopyranone scaffold is a significant area for future research. This could involve the asymmetric synthesis of the core itself or the enantioselective functionalization of a pre-existing ring system. Given the importance of stereochemistry in biological activity, access to enantiomerically pure benzothiopyranone derivatives is highly desirable.
Transition-Metal Catalysis: The application of modern transition-metal catalysis could unlock novel reaction pathways. For instance, C-H activation strategies could be employed to directly functionalize the aromatic ring or the aliphatic backbone of the molecule, bypassing the need for pre-functionalized starting materials. Palladium, copper, or rhodium catalysts could be explored for cross-coupling reactions to introduce diverse substituents.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This technology could be applied to generate radical intermediates from the benzothiopyranone core, which could then engage in a variety of transformations, leading to previously inaccessible derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages over traditional methods, including enhanced safety, better process control, and straightforward scalability. scispace.comchemicalindustryjournal.co.uknih.gov The integration of this technology with automated synthesis platforms is revolutionizing the synthesis of complex molecules, particularly in the pharmaceutical industry. researchgate.net
For this compound, this trend points towards:
Continuous Manufacturing: Developing a continuous flow process for the synthesis of the benzothiopyranone core and its derivatives would enable safer, more efficient, and reproducible production. chemicalindustryjournal.co.uk Flow reactors provide superior heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. amt.ukspringerprofessional.de This technology is ideal for handling potentially hazardous reagents or intermediates by minimizing the volume of the reaction at any given time. acs.org
Automated Library Synthesis: By coupling flow reactors with automated liquid handlers, purification systems, and analytical instruments, large libraries of this compound derivatives can be synthesized rapidly and efficiently. durham.ac.uknih.gov This high-throughput synthesis capability is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the rapid exploration of a wide chemical space.
Telescoped Reactions: The modular nature of flow chemistry systems allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. amt.uk This significantly reduces synthesis time, solvent usage, and waste generation, leading to more efficient and sustainable chemical manufacturing. uc.pt
| Flow Chemistry Advantage | Application to Benzothiopyranone Chemistry |
| Enhanced Safety | Safe handling of hazardous reagents and intermediates. |
| Precise Control | Accurate control over temperature, pressure, and reaction time. |
| Scalability | Straightforward scaling from laboratory to production quantities. |
| Automation | Rapid synthesis of compound libraries for screening. |
| Process Intensification | Telescoping of multiple synthetic steps into one continuous process. |
Advanced Computational Design and Machine Learning Applications in Benzothiopyranone Research
Computer-aided drug design (CADD) and machine learning (ML) are becoming indispensable tools in modern drug discovery, accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational approaches can predict molecular properties, identify potential biological targets, and design novel molecules with desired activities, thereby reducing the time and cost associated with experimental screening.
In the context of this compound, future research will increasingly leverage:
De Novo Drug Design: Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of bioactive molecules to design novel benzothiopyranone derivatives with optimized properties. nih.govharvard.edu These algorithms can explore vast chemical spaces to propose new structures that are likely to be active against a specific biological target.
Predictive Modeling: ML algorithms can be used to build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). By training these models on data from known compounds, researchers can virtually screen new benzothiopyranone designs and prioritize the most promising candidates for synthesis and experimental testing. nih.gov
Binding Affinity and Site Prediction: For structure-based drug design, computational tools like molecular docking and molecular dynamics simulations can predict how benzothiopyranone derivatives will bind to a target protein. thesciencein.org Deep learning techniques are enhancing the accuracy of these predictions, providing valuable insights into the key interactions that drive biological activity and guiding the optimization of lead compounds. nih.gov
Synthesis Prediction: Retrosynthesis prediction tools, powered by machine learning, can assist chemists in designing efficient synthetic routes to novel benzothiopyranone targets. These tools can analyze the target structure and suggest potential starting materials and reaction pathways, streamlining the process of chemical synthesis. harvard.edu
The convergence of these emerging trends promises to significantly accelerate the exploration of this compound chemistry. By embracing sustainable synthesis, uncovering novel reactivity, harnessing the power of automation, and leveraging computational design, the scientific community can more effectively and efficiently explore the therapeutic and material science applications of this versatile heterocyclic scaffold.
Q & A
Basic: What are the key physical and chemical properties of 3,4-Dihydro-1H-2-benzothiopyran-1-one, and how are they experimentally determined?
Methodological Answer:
Key properties include molecular weight (134.18 g/mol for the unsubstituted benzopyran analog), boiling point (~215.6°C), and density (~1.072 g/cm³ at 20°C) . Characterization typically involves:
- Spectroscopy : NMR (¹H/¹³C) and IR to confirm the thiopyran ring and ketone functionality.
- Chromatography : HPLC or GC-MS to assess purity, referencing retention indices from analogs like dihydrocoumarins .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., ~180°C for related benzopyrans) .
Note : Solubility in solvents like ethanol, ether, or chloroform should be validated experimentally due to variability in literature reports .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For aerosolized forms, NIOSH-approved respirators (e.g., P95) are recommended .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
- First Aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced: How can computational chemistry (e.g., DFT) predict the reactivity of this compound derivatives?
Methodological Answer:
Quantum chemical methods, such as density functional theory (DFT), can model:
- Acidity and Stability : Calculate pKa values for protons α to the ketone group, predicting enolate formation and anion stability. For example, substitutions on the thiopyran ring significantly alter acidity .
- Reaction Pathways : Simulate intermediates in oxidation or nucleophilic addition reactions, validated against experimental kinetics .
- Spectral Predictions : Compare computed IR/NMR spectra with experimental data to confirm structural assignments .
Advanced: How should researchers address contradictions in reported solubility or stability data for this compound?
Methodological Answer:
- Systematic Validation : Replicate experiments under standardized conditions (e.g., temperature, solvent purity) to isolate variables. For instance, solubility discrepancies in water vs. ethanol may arise from hydration effects .
- Advanced Analytics : Use techniques like X-ray crystallography to resolve structural ambiguities (e.g., polymorphism) affecting stability .
- Literature Cross-Referencing : Compare data across authoritative sources (e.g., CRC Handbook, NIST) and prioritize peer-reviewed studies .
Basic: What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
- Cyclization of Thioesters : React 2-mercaptophenylacetic acid derivatives with carbonylating agents (e.g., POCl₃) to form the thiopyranone ring .
- Oxidation of Dihydrothiophenes : Use mCPBA or H₂O₂ to oxidize sulfur in dihydrothiophene precursors to sulfone derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol .
Advanced: What experimental strategies can elucidate the compound’s metabolic or environmental degradation pathways?
Methodological Answer:
- Isotopic Labeling : Track ¹⁴C-labeled compound in biodegradation assays to identify breakdown products .
- LC-MS/MS Analysis : Detect metabolites in microbial or enzymatic incubation studies, focusing on sulfoxide/sulfone byproducts .
- Ecotoxicity Assays : Use Daphnia magna or algal models to assess bioaccumulation potential, guided by OECD test guidelines .
Basic: How is the purity of this compound validated in academic research?
Methodological Answer:
- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold .
- Elemental Analysis : Compare measured C, H, S, and O content with theoretical values (error margin <0.3%) .
- Melting Point Consistency : Sharp melting range (±2°C) indicates absence of major impurities .
Advanced: How do substituents on the thiopyran ring influence the compound’s electronic and steric properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the ketone, enhancing reactivity toward Grignard reagents (e.g., methyl groups reduce steric hindrance) .
- Steric Effects : Bulky substituents at the 3-position hinder ring puckering, altering conformational stability (validated by NOESY NMR) .
- Computational Modeling : Use molecular docking or Hammett constants to predict substituent effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
